Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Overview
Description
“Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound . It’s related to other compounds such as “tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” and "tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-5-13(6-9-15)4-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 284.4 . It’s typically stored at room temperature and is in the form of an oil .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its related compounds have been noted for their utility in synthetic chemistry. They offer scalable synthetic routes and are valuable for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems. This versatility makes them useful in synthesizing novel compounds (Meyers et al., 2009).
Spirocyclic Derivatives and Bioactivity
Spirocyclic derivatives, including the 1-oxa-9-azaspiro[5.5]undecane core, are integral to natural and synthetic products known for their significant biological activities. The unique structures and potential applications of these compounds have made them a focus of chemical synthesis, exploring different strategies for their construction (Sinibaldi & Canet, 2008). Moreover, certain spirocyclic derivatives of ciprofloxacin have been studied as antibacterial agents, showing distinct activity against specific bacterial strains, highlighting their potential in medical applications (Lukin et al., 2022).
Role in NMR Spectroscopy and Absolute Configuration Assignment
The compound has also been used in the field of spectroscopy. For instance, derivatives of this compound have been utilized in NMR spectroscopy to determine the absolute configuration of certain molecular structures. This application is crucial in the detailed analysis and understanding of complex organic molecules (Jakubowska et al., 2013).
Utility in Protective Group Chemistry
In protective group chemistry, derivatives of this compound have been employed for the introduction of Boc protecting groups to amines. These compounds offer advantages such as good yields, purity, and stability, making them a preferable choice over other reagents (Rao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-6-14(7-9-15)5-4-10-17-11-14/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQROBXLJLQQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCOC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620720 | |
Record name | tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-47-8 | |
Record name | tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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